

An In-depth Technical Guide to the Discovery and Synthesis of WEB2347 (Apafant)

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Compound of Interest

Compound Name:	WEB2347
Cat. No.:	B1683294

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For Researchers, Scientists, and Drug Development Professionals

Abstract

WEB2347, also known as Apafant and WEB 2086, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.^{[1][2]} As a member of the thieno-triazolo-diazepine class of compounds, it has been a valuable pharmacological tool for investigating the physiological and pathological roles of PAF.^{[3][4]} This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of **WEB2347**, intended for researchers and professionals in the field of drug development. All quantitative data are presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Discovery and Development

WEB2347 was developed as a result of structural modifications to the thienotriazolodiazepine sedative drug brotizolam.^[2] The goal was to separate the anti-platelet-activating factor activities from the sedative effects on the benzodiazepine receptor.^[2] This effort led to the identification of **WEB2347** as a potent and specific PAF antagonist with no significant sedative action.^[3]

Synthesis of **WEB2347**

While a detailed, step-by-step synthesis protocol for **WEB2347** is not readily available in the public domain, the general synthesis of thieno-triazolo-diazepine PAF antagonists has been described. A patent for a similar compound, a thienotriazolodiazepine derivative, outlines a synthetic route that likely serves as a template for the synthesis of **WEB2347**.^[5] The core of this synthesis involves the construction of the fused heterocyclic ring system.

A plausible synthetic workflow is outlined below. This diagram represents a generalized approach to the synthesis of the thieno-triazolo-diazepine core, which is central to **WEB2347**.



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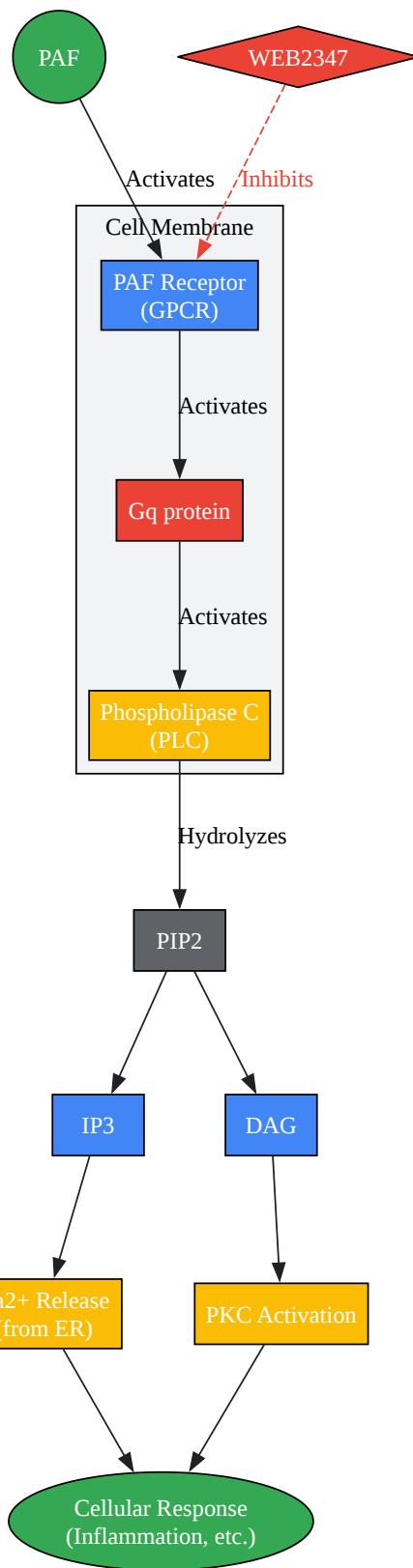
A generalized synthetic workflow for **WEB2347**.

Mechanism of Action

WEB2347 is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).^{[3][6]} The PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.^[7] These events are implicated in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.^[7]

By binding to the PAFR, **WEB2347** blocks the binding of PAF and subsequent receptor activation.^[6] This antagonism has been shown to inhibit downstream signaling pathways, such as the production of inositol-1,4,5-trisphosphate (IP3), a key second messenger.

The signaling pathway initiated by PAF and inhibited by **WEB2347** is depicted below.

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PAF receptor signaling pathway and its inhibition by **WEB2347**.

Pharmacological Data

The pharmacological activity of **WEB2347** has been characterized in a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of WEB2347

Assay	Species	IC50 (µM)	Ki (nM)	Reference
PAF-induced Aggregation	Platelet Human	0.17	-	[3]
PAF-induced Aggregation	Neutrophil Human	0.36	-	[3]
[3H]PAF Binding to PAF Receptor	Human	-	9.9	[8]

Table 2: In Vivo Activity of WEB2347

Model	Species	Route of Administration	ED50	Reference
PAF-induced Hypotension	Rat	i.v.	0.052 mg/kg	[3]
PAF-induced Cutaneous Vascular Permeability	Rat	Intradermal	0.025-2 µg/site	[3]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize **WEB2347**.

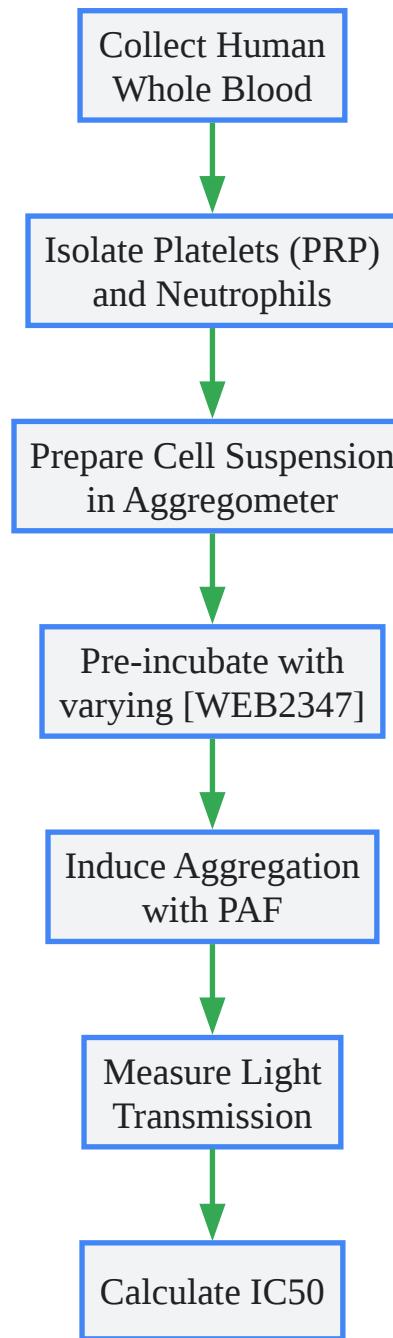
In Vitro Platelet and Neutrophil Aggregation Assay

Objective: To determine the inhibitory effect of **WEB2347** on PAF-induced aggregation of human platelets and neutrophils.

Methodology:

- Preparation of Platelet-Rich Plasma (PRP) and Neutrophils: Whole blood is collected from healthy human donors. PRP is obtained by centrifugation. Neutrophils are isolated using density gradient centrifugation.
- Aggregation Measurement: Aggregation is measured using a turbidimetric method in an aggregometer.
- Experimental Procedure:
 - A baseline light transmission is established for the cell suspension.
 - WEB2347** at various concentrations is pre-incubated with the cell suspension.
 - PAF is added to induce aggregation, and the change in light transmission is recorded over time.
 - The IC₅₀ value is calculated as the concentration of **WEB2347** that inhibits 50% of the maximal aggregation induced by PAF.

The workflow for this experimental protocol is illustrated below.



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